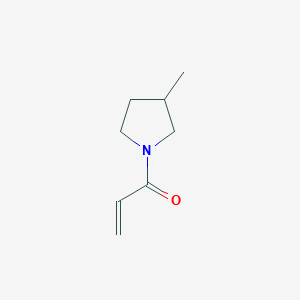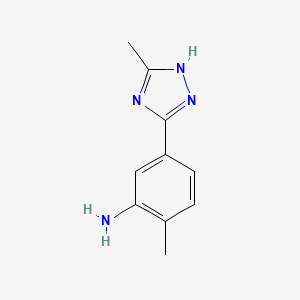
1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one
Übersicht
Beschreibung
“1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one” is a chemical compound with the CAS Number: 1249879-81-9. It has a molecular weight of 139.2 and its IUPAC name is 1-acryloyl-3-methylpyrrolidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO/c1-3-8(10)9-5-4-7(2)6-9/h3,7H,1,4-6H2,2H3. This code provides a specific representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Biosynthetic Intermediates : 1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one and related compounds have been utilized in the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are important intermediates for tropane alkaloids (Ma et al., 2020).
Structural Analysis
- Electronic and Steric Structure Analysis : Research has been conducted to compare the electronic and steric structures of compounds like this compound with isostructural compounds, analyzing aspects like dihedral angles and p-π conjugation effects (Afonin et al., 2007).
Organocatalysis
- Use in Organocatalysis : This compound and its derivatives have been explored as organocatalysts in chemical reactions, such as in the aldol reaction, where they offer superior enantioselectivity compared to existing catalysts (Tong et al., 2008).
Polymerization Studies
- Polymerization Studies : this compound has been used in studies of free radical polymerization, such as the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one (Liu & Rimmer, 2002).
Crystallography
- Crystal Structure Elucidation : The compound and its derivatives have been characterized using X-ray diffraction techniques to confirm their structures and analyze molecular shapes and intermolecular interactions (Shivalingegowda et al., 2017).
Drug Development and Medical Research
- Pharmaceutical Applications : In medical research, structurally related compounds have been studied for their potential in treating diseases like osteoporosis and cancer, examining aspects like enzyme inhibition and cell viability (Hutchinson et al., 2003).
Tandem Reactions in Organic Chemistry
- Catalysis in Tandem Reactions : The compound and its variants have been used in one-pot, tandem procedures in organic chemistry, showcasing their versatility in complex chemical transformations (Field et al., 2003).
Antimicrobial and Antifungal Research
- Antimicrobial Studies : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities, showing potential in developing new therapeutic agents (Ashok et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-methylpyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)9-5-4-7(2)6-9/h3,7H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYZHYUFLLNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)

![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)



![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B1427597.png)


